molecular formula C20H22N2O2S B2990700 (4-ethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851801-06-4

(4-ethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2990700
CAS No.: 851801-06-4
M. Wt: 354.47
InChI Key: FARNCUSGYHNXFQ-UHFFFAOYSA-N
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Description

The compound “(4-ethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone” is a substituted imidazole derivative featuring a 4-ethoxyphenyl methanone group linked to a partially saturated 4,5-dihydro-1H-imidazole ring. The imidazole ring is further functionalized with a thioether group at position 2, substituted with a 2-methylbenzyl moiety. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous imidazole derivatives .

Properties

IUPAC Name

(4-ethoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-3-24-18-10-8-16(9-11-18)19(23)22-13-12-21-20(22)25-14-17-7-5-4-6-15(17)2/h4-11H,3,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARNCUSGYHNXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-ethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone , often referred to as a thioether-linked imidazole derivative, presents intriguing biological activities that warrant detailed exploration. This article synthesizes diverse research findings, highlighting its potential pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H20N2O2SC_{19}H_{20}N_{2}O_{2}S, with a molecular weight of approximately 340.44 g/mol. Its structure features a thioether linkage and an imidazole ring , which are key to its biological activity.

Table 1: Structural Features

ComponentDescription
Ethoxy groupEnhances lipophilicity and solubility
Imidazole ringPotential interaction with biological targets
Thioether linkageMay influence metabolic pathways

Anticancer Potential

Recent studies have indicated that imidazole derivatives can exhibit significant anticancer properties. For instance, compounds similar to the one in focus have shown IC50 values in the nanomolar range against various cancer cell lines, including HeLa and MDA-MB-468 cells. The mechanism of action often involves inhibition of tubulin polymerization, leading to cell cycle arrest.

Case Study: Anticancer Activity

A study published in Molecules reported that a related imidazole compound demonstrated an IC50 value of 0.4 µM against porcine brain tubulin polymerization, outperforming traditional chemotherapeutics like colchicine . This suggests that the compound may have similar or enhanced efficacy in inhibiting cancer cell proliferation.

The biological activity of the compound can be attributed to its ability to disrupt microtubule dynamics. The presence of the imidazole moiety allows for interaction with tubulin, which is critical for mitotic spindle formation during cell division.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
Tubulin InhibitionIC50 values ranging from 80-200 nM
Cell Cycle ArrestG2/M phase accumulation

Pharmacological Predictions

Using computer-aided drug design tools like the Prediction of Activity Spectra for Substances (PASS), researchers have predicted various pharmacological effects for this compound. These predictions suggest potential applications in treating cancer and possibly other diseases due to its structural attributes.

Potential Pharmacological Effects

  • Antitumor Activity : Strong potential based on structural similarity to known anticancer agents.
  • Antimicrobial Properties : Imidazole derivatives often show activity against bacterial strains.
  • Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of the target compound can be elucidated by comparing it with related imidazole-based molecules. Key variations include substituent type, position, and ring saturation, which influence physicochemical properties, reactivity, and bioactivity.

Substituent Variations on the Thioether Group

  • Target Compound: 2-((2-Methylbenzyl)thio) group.
  • Analog with 4-Fluorobenzylthio :
    • Replacing 2-methylbenzyl with 4-fluorobenzyl () introduces an electron-withdrawing fluorine atom. This modification may increase metabolic stability due to reduced oxidative susceptibility .

Imidazole Ring Modifications

  • 4,5-Dihydroimidazole vs. Aromatic Imidazole :
    • The target compound’s partially saturated 4,5-dihydroimidazole ring confers conformational flexibility, which may enhance binding to flexible protein pockets. In contrast, fully aromatic imidazoles (e.g., 1H-imidazole derivatives in ) display rigid planar structures, favoring π-π stacking interactions .
  • Nitroimidazole Derivatives :
    • Nitro groups at position 5 (e.g., 1,2-dimethyl-5-nitro-1H-imidazole in ) introduce strong electron-withdrawing effects, increasing reactivity in redox environments—a feature exploited in antiparasitic drugs .

Methanone Substituent Variations

  • 4-Ethoxyphenyl vs. Substitution with electron-deficient aryl groups (e.g., 4-fluorophenyl in ) could alter dipole moments and crystallinity .

Table 1: Structural and Functional Comparison of Selected Imidazole Derivatives

Compound Name Thioether Substituent Imidazole Structure Key Properties/Activities Reference
Target Compound 2-Methylbenzyl 4,5-Dihydro-1H-imidazole Moderate lipophilicity, flexible ring
(4-Fluorobenzyl)thio analog 4-Fluorobenzyl 4,5-Dihydro-1H-imidazole Enhanced metabolic stability
2-(Trifluoromethylphenyl)-1H-imidazole 2-(Trifluoromethyl)phenyl Aromatic 1H-imidazole High lipophilicity, π-π stacking
5-Nitro-1H-imidazole derivative N/A Aromatic 1H-imidazole Redox-active, antiparasitic potential
4-(Phenylsulfonyl)phenyltriazole-ethanone Phenylsulfonyl Triazole-ethanone hybrid Polar, sulfonyl group for H-bonding

Implications for Research and Development

Structural modifications in imidazole derivatives significantly impact their properties:

  • Bioactivity : The 2-methylbenzylthio group may enhance CNS penetration due to lipophilicity, whereas fluorinated analogs () could improve pharmacokinetics .
  • Material Science : Ethoxyphenyl groups may stabilize crystalline phases, while heterocyclic thioethers () might reduce melting points .

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